C5 Methoxy Substitution Confers a 10‑fold MAO‑B Potency Advantage Over C6‑Substituted Indazoles
In a series of fifteen C5‑ and C6‑substituted 1H‑indazoles, substitution at C5 yielded sub‑nanomolar to low‑nanomolar MAO‑B IC50 values (range 0.0025–0.024 µM), whereas C6‑substituted analogues exhibited markedly weaker inhibition [1]. This class‑level SAR indicates that the 5‑methoxy motif intrinsic to 5‑methoxy‑1H‑indazol‑6‑amine is the pharmacophoric determinant for potent MAO‑B engagement, providing a clear selection criterion over C6‑substituted indazole building blocks when MAO‑B‑directed libraries are the objective.
| Evidence Dimension | Human MAO‑B inhibition potency (IC50) |
|---|---|
| Target Compound Data | C5‑substituted indazole sub‑class: IC50 0.0025–0.024 µM (class range; compound 5c = 0.008 µM for the most potent example) |
| Comparator Or Baseline | C6‑substituted indazole sub‑class (6‑chloro, 6‑bromo, 6‑iodo analogues: IC50 values ≥1.5 µM) |
| Quantified Difference | ≥10‑fold greater potency for C5‑substituted vs C6‑substituted indazoles |
| Conditions | Recombinant human MAO‑B, fluorometric assay, pre‑incubation 15 min, substrate kynuramine (50 µM) |
Why This Matters
Academic and industrial users building MAO‑B‑targeted libraries should prioritize C5‑substituted indazole cores over C6‑substituted analogues to maintain nanomolar potency; selecting the 5‑methoxy regioisomer ensures the scaffold aligns with known SAR.
- [1] Stear, C., Petzer, A., Crous, C. & Petzer, J.P. (2023). Indazole derivatives as novel inhibitors of monoamine oxidase and D-amino acid oxidase. Medicinal Chemistry Research, 33, 164–176. View Source
